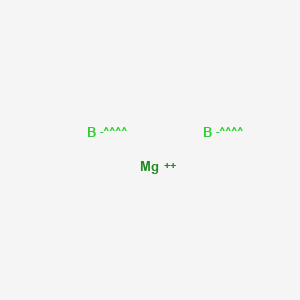
水素化ホウ素マグネシウム
説明
Magnesium borohydride is a hydrogen storage material with a high gravimetric weight percentage of approximately 14.8 and a volumetric hydrogen density of 112 g/L . It has a relatively low hydrogen-release temperature and reversibility . Mg(BH4)2 can be used as an electrolytic material for rechargeable magnesium batteries .
Synthesis Analysis
Mg(BH4)2 can be synthesized by converting B-O bonds in widely available borates or boric acid to B-H . The borates or boric acid is ball-milled with MgH2 under ambient conditions to form Mg(BH4)2 with high yield (>80%) . Mg(BH4)2 was also successfully generated by reacting low-cost Mg with boric acid .Molecular Structure Analysis
The energy landscape of Mg(BH4)2 under pressure is explored by ab initio evolutionary calculations. Two new tetragonal structures, with space groups P4 and I41=acd are predicted to be lower in enthalpy, by 15.4 kJ/mol and 21.2 kJ/mol, respectively, than the earlier proposed P42nm phase .Chemical Reactions Analysis
During the mechanochemical synthesis of Mg-ion conductors, amorphous Mg(BH4)2 is typically formed and it was postulated that this amorphous phase promotes the conductivity . The ball milled amorphous-Mg(BH4)2 transforms via an exothermic event first into γ-Mg(BH4)2 at 372 K (crystallization), followed by the endothermic transitions towards the ε- and β′-phase .Physical And Chemical Properties Analysis
Mg(BH4)2 is a hydrogen storage material with a high gravimetric wt% of 14.8 and a volumetric hydrogen density of 112 g/L . It has a relatively low hydrogen-release temperature and reversibility .科学的研究の応用
水素化ホウ素マグネシウム:科学研究応用に関する包括的な分析
水素貯蔵材料: 水素化ホウ素マグネシウム (Mg(BH4)2) は、約 14.8 重量% の高い重量水素密度と 112 g/L の体積水素密度を持つことから、有望な水素貯蔵材料として認識されています。 水素放出温度が比較的低く、可逆的に水素を貯蔵できることから、エネルギー貯蔵ソリューションの魅力的な候補となっています .
2. 再充電式マグネシウム電池用の電解質材料 Mg(BH4)2 は、再充電式マグネシウム電池の電解質材料として使用できます。 Mg(BH4)2·THF/DME などの誘導体は液体電解質として働き、アニオン置換または中性分子誘導体は固体電解質として機能します .
イオン伝導率: 最近の発見では、Mg(BH4)2 のイオン伝導率アプリケーションにおける可能性が強調されています。 この特性は、特に電池システムにおけるイオンの移動を促進するなど、エネルギー関連の機能において魅力的です .
ガス物理吸着: Mg(BH4)2 は、ガス物理吸着能力を示すことも発見されています。 これは、ガス分子が材料の表面に物理的に吸着されることを指し、ガス貯蔵や分離技術など、さまざまな用途で利用できます .
結晶構造の複雑さ: この化合物は、最も複雑な結晶構造の 1 つを持っており、これは基礎科学的な興味深いだけでなく、実用的なアプリケーションにおける安定性と反応性にも影響を与えます .
固体 Mg イオン伝導体の前駆体: 水素化ホウ素マグネシウムは、固体 Mg イオン伝導体の有効な前駆体として特定されています。 これらの伝導体は、現代のバッテリー技術において重要な構成要素であり、Mg(BH4)2 の合成における役割は重要な研究分野です .
作用機序
Target of Action
Magnesium borohydride (Mg(BH4)2) is primarily targeted for its potential in energy storage applications . It is known as a high-capacity hydrogen storage material, with a theoretical hydrogen capacity of 14.8 wt% . It has also been found to be an effective precursor for solid-state Mg-ion conductors .
Mode of Action
The mode of action of Mg(BH4)2 involves the conduction of Mg2+ ions . Density functional theory calculations reveal that the neutral molecule (NH3) in Mg(BH4)2·NH3 is exchanged between the lattice and interstitial Mg2+ facilitated by a highly flexible structure, mainly owing to a network of di-hydrogen bonds, N–H δ+ ⋯ −δ H–B and the versatile coordination of the BH4− ligand .
Biochemical Pathways
The biochemical pathways of Mg(BH4)2 involve the formation of a magnesium borohydride species, which is critical in overcoming competing pathways in the selectivity-determining insertion step . The reversible hydrogenation of modified magnesium borides shows vastly improved hydrogen cycling kinetics while extending the cycling capacities to levels that are practically viable .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Mg(BH4)2, we can discuss its properties in terms of its behavior in different environments. For instance, the amorphous form of Mg(BH4)2, typically formed during the mechanochemical synthesis of Mg-ion conductors, has been found to have a conductivity 2 orders of magnitude higher than the as-received γ-Mg(BH4)2 at 353 K .
Result of Action
The result of the action of Mg(BH4)2 is primarily seen in its potential for energy storage. It has a high gravimetric and volumetric hydrogen density, making it a promising candidate for hydrogen storage . Moreover, the amorphous form of Mg(BH4)2 has been found to have significantly higher conductivity, suggesting its potential use as an electrolyte in Mg-batteries .
Action Environment
The action of Mg(BH4)2 is influenced by environmental factors such as pressure and temperature. For instance, to improve the reversible hydrogen absorption or desorption kinetics or get new metastable polymorphs, a practical method is to search for the possibility to stabilize the high-pressure phase of Mg(BH4)2 at ambient pressure . Furthermore, the ball-milled amorphous-Mg(BH4)2 transforms via an exothermic event first into γ-Mg(BH4)2 at 372 K (crystallization), followed by the endothermic transitions towards the ε- and β′-phase .
Safety and Hazards
将来の方向性
Mg(BH4)2 has been considered as a potential material for hydrogen storage . A nanoporous magnesium borohydride structure showcases the remarkable capability to store hydrogen at high densities even under normal atmospheric pressure . This development enhances the efficiency and economic viability of hydrogen energy utilization and addresses critical challenges in large-scale hydrogen storage for public transportation applications .
特性
InChI |
InChI=1S/2B.Mg/q2*-1;+2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPISXXMXKIBEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[B-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477699 | |
| Record name | ACMC-20aklr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16903-37-0, 49855-95-0 | |
| Record name | ACMC-20aklr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM BOROHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Magnesium tetrahydridoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of magnesium borohydride?
A1: The molecular formula of magnesium borohydride is Mg(BH4)2, and its molecular weight is 56.91 g/mol.
Q2: How can spectroscopic techniques be used to characterize magnesium borohydride?
A2: Various spectroscopic techniques are valuable for characterizing Mg(BH4)2 and its decomposition products. * Raman spectroscopy can identify the presence of specific vibrational modes, helping to track phase transitions and the formation of intermediates during dehydrogenation. []* Infrared (IR) spectroscopy, including synchrotron infrared (SR-FTIR), provides complementary information about molecular vibrations and can detect changes in chemical bonding during decomposition. [] * Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B MAS-NMR, is powerful for identifying boron-containing species and studying the local environment around boron atoms. [, ] * X-ray absorption spectroscopy, such as near-edge X-ray absorption fine structure (NEXAFS) at the boron K-edge, can probe the electronic structure of boron and reveal changes in its oxidation state during decomposition. []
Q3: What makes magnesium borohydride a promising material for hydrogen storage?
A3: Mg(BH4)2 is attractive for hydrogen storage due to its high gravimetric hydrogen density (14.9 wt%) and relatively low cost compared to other complex hydrides. []
Q4: What are the main challenges associated with using magnesium borohydride for hydrogen storage?
A4: Despite its potential, Mg(BH4)2 faces challenges:* High Dehydrogenation Temperature: Releasing hydrogen from Mg(BH4)2 typically requires high temperatures (above 300 °C), limiting its practical applicability. [, ]* Slow Kinetics: The rate of hydrogen release and uptake is often slow, hindering practical refueling times. []* Reversibility Issues: Achieving fully reversible hydrogen storage in Mg(BH4)2 can be challenging due to the formation of stable byproducts during dehydrogenation. [, ]
Q5: How can the dehydrogenation temperature of magnesium borohydride be lowered?
A5: Several strategies have been explored to improve the dehydrogenation characteristics of Mg(BH4)2:* Nanoconfinement: Confining Mg(BH4)2 within porous materials, such as activated carbon or metal-organic frameworks (MOFs), has shown promise in reducing the dehydrogenation temperature and improving reversibility. [, ]* Catalyst Addition: Incorporating catalysts like transition metal compounds (e.g., titanium fluoride (TiF3), scandium chloride (ScCl3)) can significantly enhance the kinetics and lower the dehydrogenation temperature. [, ]* Ammine Complexes: Forming ammoniates of magnesium borohydride, such as Mg(BH4)2·6NH3, can alter the dehydrogenation pathway and potentially improve hydrogen storage properties. []
Q6: How can the reversibility of hydrogen storage in magnesium borohydride be enhanced?
A6: Improving the reversibility of Mg(BH4)2 for hydrogen storage is crucial. Approaches include:* Optimizing Dehydrogenation Conditions: Controlling the temperature and pressure during dehydrogenation can influence the formation of byproducts and potentially allow for more reversible hydrogen storage. []* Using Additives or Catalysts: Additives or catalysts can modify the reaction pathway and promote the formation of intermediates that are easier to rehydrogenate. []* Nanoengineering: Nanoscale structuring of Mg(BH4)2 can improve its hydrogen storage properties, including reversibility. []
Q7: How does the addition of transition metal compounds affect magnesium borohydride's decomposition?
A7: Adding transition metal compounds, like cobalt fluoride (CoF2) or cobalt chloride (CoCl2), can alter the decomposition pathway of Mg(BH4)2. Studies using in-situ X-ray diffraction and Raman spectroscopy showed that these additives reduce the temperature required for phase transitions during decomposition and can lead to the formation of different intermediate compounds. []
Q8: How are computational methods contributing to the understanding and improvement of magnesium borohydride for hydrogen storage?
A8: Computational chemistry plays a vital role in:* Predicting Crystal Structures: First-principles calculations, such as density functional theory (DFT), help predict stable and metastable crystal structures of Mg(BH4)2 under various conditions. [, ]* Understanding Reaction Mechanisms: DFT calculations elucidate the reaction pathways and energy barriers involved in hydrogen release and uptake, providing insights into the dehydrogenation mechanism. [, ]* Screening for Catalysts and Additives: Computational screening of potential catalysts and additives can accelerate the discovery of materials that enhance the hydrogen storage properties of Mg(BH4)2. []
Q9: What have computational studies revealed about the diffusion of species within magnesium borohydride?
A9: DFT calculations have been used to investigate the movement of atoms and defects within the Mg(BH4)2 structure. These studies suggest that the diffusion of specific species, such as neutral borane (BH3) vacancies, might be a rate-limiting step in the dehydrogenation process. []
Q10: Are there any other potential applications for magnesium borohydride besides hydrogen storage?
A10: Yes, research suggests Mg(BH4)2 could be used as a solid-state electrolyte in magnesium batteries. [, , ] Its ability to conduct magnesium ions (Mg2+) makes it a potential candidate for developing next-generation battery technologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)


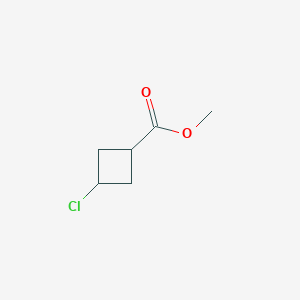



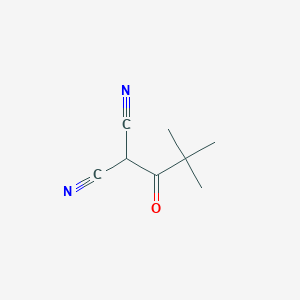
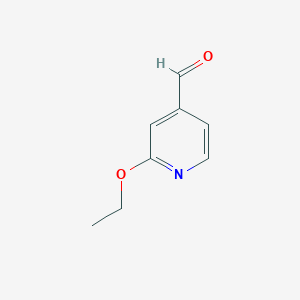

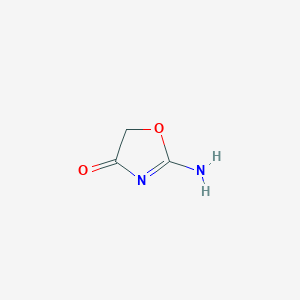


![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)